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Compound of Interest

Compound Name: 2-(Tributylstannyl)pyridine

Cat. No.: B098309

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tributylstannyl)pyridine is a key organometallic reagent widely employed in
pharmaceutical synthesis, primarily for the formation of carbon-carbon bonds through
palladium-catalyzed cross-coupling reactions, most notably the Stille coupling.[1] This
reaction's tolerance of a wide variety of functional groups and its typically mild reaction
conditions make it a valuable tool in the synthesis of complex drug molecules.[1] The pyridine
moiety is a common scaffold in many pharmaceuticals due to its ability to engage in hydrogen
bonding and other interactions with biological targets.[2] This document provides detailed
application notes and experimental protocols for the use of 2-(tributylstannyl)pyridine in the
synthesis of pharmaceutical intermediates, with a focus on the synthesis of a key precursor for
the anticancer drug, Crizotinib.

Physicochemical Properties of 2-
(Tributylstannyl)pyridine

A summary of the key physicochemical properties of 2-(tributylstannyl)pyridine is provided in
the table below.
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Property Value Reference
CAS Number 17997-47-6 [3]
Molecular Formula C17H31NSn [3]
Molecular Weight 368.14 g/mol [3]
Appearance Colorless to yellow liquid

Boiling Point 134 °C [4]

Density 1.137 g/mL at 25 °C [5]

Storage 2-8 °C under an inert 6]

atmosphere

Application in Pharmaceutical Synthesis: Synthesis
of a Crizotinib Precursor

Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine
kinases, used in the treatment of non-small cell lung cancer.[6][7] A key structural feature of
Crizotinib is the 2-aminopyridine core. The synthesis of a key intermediate for Crizotinib can be
achieved via a Stille cross-coupling reaction between 2-(tributylstannyl)pyridine and a
suitably substituted aryl halide.

Reaction Scheme:

This reaction provides an efficient route to construct the pivotal carbon-carbon bond forming
the 2-arylpyridine core of the drug molecule.

Experimental Protocols
Protocol 1: Synthesis of 2-(Tributylstannyl)pyridine

This protocol describes the synthesis of the reagent itself from 2-bromopyridine.
Materials:

e 2-Bromopyridine
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e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexanes

e Tributyltin chloride

o Saturated aqueous ammonium chloride (NH4Cl) solution
o Ethyl acetate

e Saturated aqueous sodium chloride (brine) solution

e Anhydrous sodium sulfate (Na2S0a4)

Procedure:[8]

» To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine (3.3
g, 21.0 mmol) and anhydrous THF (30 mL).

e Cool the solution to -78 °C in a dry ice/acetone bath.

¢ Slowly add n-butyllithium (9 mL of a 2.5 M solution in hexanes, 23.0 mmol) dropwise to the
stirred solution.

o Stir the mixture at -78 °C for 1 hour. The solution will typically change color.

e Slowly add tributyltin chloride (6.3 mL, 23.0 mmol) to the reaction mixture at -78 °C.
o Continue stirring at -78 °C for 3 hours.

» Allow the reaction to warm to room temperature and stir for an additional 30 minutes.
e Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

e Remove the THF under reduced pressure.

o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

» Wash the combined organic layers with brine, dry over anhydrous Na=SOa, and filter.
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» Concentrate the filtrate under reduced pressure to yield 2-(tributylstannyl)pyridine as an
oil.

Expected Yield: Approximately 98%.[8]

Protocol 2: Stille Cross-Coupling for the Synthesis of a
2-Arylpyridine Intermediate

This protocol outlines a general procedure for the Stille coupling of 2-(tributylstannyl)pyridine
with an aryl halide, which can be adapted for the synthesis of various pharmaceutical
intermediates.

Materials:

Aryl halide (e.qg., 5-bromo-3-hydroxy-2-aminopyridine derivative for a Crizotinib precursor)

o 2-(Tributylstannyl)pyridine

o Palladium catalyst (e.g., Pd(PPhs)as, Tetrakis(triphenylphosphine)palladium(0))

o Copper(l) iodide (Cul)

e Cesium fluoride (CsF)

e Anhydrous N,N-Dimethylformamide (DMF)

o Ethyl acetate

o Saturated agueous potassium fluoride (KF) solution

e Saturated aqueous sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSQOa)

Procedure: (Adapted from general Stille coupling procedures[9][10])

e In a flame-dried Schlenk flask under an argon atmosphere, dissolve the aryl halide (1.0
equiv) in anhydrous DMF.
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e Add 2-(tributylstannyl)pyridine (1.1 equiv), Pd(PPhs)a (0.05 equiv), Cul (0.1 equiv), and
CsF (2.0 equiv).

» Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
e Upon completion, cool the reaction to room temperature.

» Dilute the mixture with ethyl acetate and wash with saturated aqueous KF solution to remove
tin byproducts.

o Separate the organic layer and wash with water and brine.

o Dry the organic layer over anhydrous MgSOu4, filter, and concentrate under reduced
pressure.

 Purify the crude product by flash column chromatography on silica gel.

Quantitative Data

The following table summarizes typical reaction yields for Stille cross-coupling reactions
involving organostannanes and aryl halides, which are indicative of the expected outcomes
when using 2-(tributylstannyl)pyridine in pharmaceutical synthesis.

Coupling Catalyst Temperatur .
Solvent Yield (%) Reference
Partners System e (°C)
Aryl lodide &
Pd(PPhs)a,
Organostann DMF 80-100 70-95 [9][10]
Cul, CsF
ane
Aryl Bromide
& Pd(PPhs)a,
DMF 80-100 60-85 [10]

Organostann Cul, CsF

ane

Aryl Triflate &
Pd(PPhs)a,

Organostann DMF 80-100 75-90 [10]
Cul, CsF
ane
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Visualizations
Stille Coupling Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Stille cross-
coupling reaction.
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Stille Coupling Catalytic Cycle

Crizotinib Mechanism of Action: ALK Signaling Pathway
Inhibition
Crizotinib functions by inhibiting the Anaplastic Lymphoma Kinase (ALK) signaling pathway,

which, when constitutively activated by a fusion event (e.g., EML4-ALK), drives tumor cell
proliferation and survival.
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Crizotinib Inhibition of ALK Pathway
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Conclusion

2-(Tributylstannyl)pyridine is a versatile and valuable reagent for the synthesis of pyridine-
containing pharmaceutical compounds. The Stille cross-coupling reaction provides a reliable
method for the formation of key carbon-carbon bonds under relatively mild conditions. The
protocols and data presented herein offer a guide for researchers in the application of this
reagent for the efficient synthesis of complex drug targets. Due to the toxicity of organotin
compounds, appropriate safety precautions and waste disposal procedures must be strictly
followed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b098309#2-tributylstannyl-pyridine-as-a-
reagent-in-pharmaceutical-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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